molecular formula C24H20N2O4S2 B4938666 2,2'-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole)

2,2'-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole)

Cat. No.: B4938666
M. Wt: 464.6 g/mol
InChI Key: IEYUIOOKOLWIQN-UHFFFAOYSA-N
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Description

2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes two benzoxazole rings connected by a dimethoxybenzene core through sulfur linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) typically involves multiple steps, starting with the preparation of the core dimethoxybenzene structure. This is followed by the introduction of sulfur linkages and the formation of benzoxazole rings. Common reagents used in these reactions include dimethoxybenzene, sulfur-containing compounds, and benzoxazole precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzoxazole rings or the dimethoxybenzene core .

Scientific Research Applications

2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfur linkages and benzoxazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s behavior and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) lies in its combination of sulfur linkages and benzoxazole rings, which confer specific chemical and physical properties. These features make it particularly valuable for applications requiring stability, reactivity, and the ability to form complex interactions with other molecules .

Properties

IUPAC Name

2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-27-21-11-16(14-32-24-26-18-8-4-6-10-20(18)30-24)22(28-2)12-15(21)13-31-23-25-17-7-3-5-9-19(17)29-23/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUIOOKOLWIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3O2)OC)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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